Boc-Glu(OBzl)-Gly-Arg-AMC HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

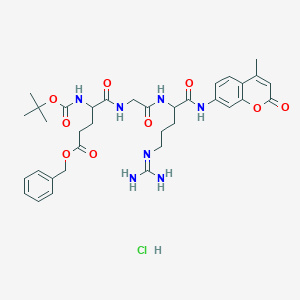

Boc-Glu(OBzl)-Gly-Arg-AMC HCl is a useful research compound. Its molecular formula is C35H46ClN7O9 and its molecular weight is 744.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化学分析

Biochemical Properties

Boc-Glu(OBzl)-Gly-Arg-AMC HCl plays a significant role in biochemical reactions. It acts as a substrate for enzymes like trypsin and factor XIa. The enzyme recognizes the specific amino acid sequence and cleaves the peptide bond between Arg and AMC. This cleavage disrupts the quenching effect of the peptide on the AMC fluorophore, causing it to emit fluorescence.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes. It acts as a substrate for enzymes like trypsin and factor XIa. The enzyme recognizes the specific amino acid sequence and cleaves the peptide bond between Arg and AMC. This cleavage disrupts the quenching effect of the peptide on the AMC fluorophore, causing it to emit fluorescence.

生物活性

Boc-Glu(OBzl)-Gly-Arg-AMC HCl (commonly referred to as Boc-EGR-AMC) is a synthetic polypeptide and a fluorogenic substrate widely utilized in biochemical research, particularly in the study of proteases. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₃₅H₄₆ClN₇O₉

- Molecular Weight : 744.25 g/mol

- CAS Number : 133448-22-3

- Appearance : White to off-white powder

- Melting Point : 95-99 °C

Boc-Glu(OBzl)-Gly-Arg-AMC is characterized by its structure, which includes a benzyl ester of glutamic acid (Boc-Glu(OBzl)), glycine, and an arginine residue linked to the 7-amino-4-methylcoumarin (AMC) moiety. This configuration allows for specific interactions with various enzymes, making it a valuable tool in protease studies.

Protease Substrate

Boc-Glu(OBzl)-Gly-Arg-AMC is primarily used as a substrate for several proteases, including:

- Coagulation Factors IXa and XIIa

- Trypsin

- Soybean Trypsin-like Enzyme

These enzymes cleave the substrate at specific sites, releasing the AMC fluorophore, which can be quantitatively measured using fluorescence spectroscopy. This property makes Boc-EGR-AMC an effective tool for studying protease activity in vitro.

The cleavage of Boc-Glu(OBzl)-Gly-Arg-AMC by proteases results in the release of AMC, which emits fluorescence upon excitation. The intensity of this fluorescence correlates with the enzymatic activity, allowing researchers to determine kinetic parameters such as Km (Michaelis constant) and Vmax (maximum velocity) for specific proteases.

Research Findings

Numerous studies have highlighted the utility of Boc-Glu(OBzl)-Gly-Arg-AMC in various biological contexts:

- Inhibition Studies : Research has demonstrated that Boc-EGR-AMC can be used to evaluate the inhibitory effects of various compounds on protease activity. For instance, studies involving caspase inhibitors have utilized this substrate to assess the potency and specificity of inhibitors against caspases in cellular models .

- Application in Disease Models : The substrate has been employed in models of diseases where proteolytic activity is altered, such as cancer and neurodegenerative diseases. By measuring changes in protease activity using Boc-EGR-AMC, researchers can gain insights into disease mechanisms and potential therapeutic targets .

- Fluorogenic Assays : The substrate's fluorogenic properties have facilitated the development of high-throughput screening assays for drug discovery, particularly in identifying novel protease inhibitors .

Data Table: Summary of Biological Activity

| Enzyme | Substrate | Fluorophore Released | Application |

|---|---|---|---|

| Coagulation Factor IXa | Boc-Glu(OBzl)-Gly-Arg-AMC | AMC | Coagulation studies |

| Coagulation Factor XIIa | Boc-Glu(OBzl)-Gly-Arg-AMC | AMC | Coagulation studies |

| Trypsin | Boc-Glu(OBzl)-Gly-Arg-AMC | AMC | Protease activity assays |

| Soybean Trypsin-like | Boc-Glu(OBzl)-Gly-Arg-AMC | AMC | Protease activity assays |

Case Study 1: Inhibition of Caspases

A study investigated the use of Boc-EGR-AMC as a substrate for measuring caspase activity in apoptotic cells. The results indicated that specific inhibitors could effectively reduce caspase-mediated cleavage, demonstrating the substrate's utility in apoptosis research .

Case Study 2: Proteolytic Activity in Cancer

In a cancer model, researchers utilized Boc-Glu(OBzl)-Gly-Arg-AMC to assess changes in proteolytic activity associated with tumor progression. The study found increased levels of active proteases correlated with tumor aggressiveness, highlighting the potential for using this substrate as a biomarker for cancer diagnosis .

科学的研究の応用

Peptide Synthesis

Overview : Boc-Glu(OBzl)-Gly-Arg-AMC HCl serves as a crucial building block in the synthesis of peptides. This process is vital for developing therapeutic agents that target specific biological functions.

Key Features :

- Building Block : Utilized in the assembly of complex peptides.

- Versatility : Can be modified to create a variety of peptide sequences.

Drug Development

Overview : The compound plays a significant role in developing peptide-based drugs, particularly those targeting specific receptors involved in various diseases.

Applications :

- Targeted Therapies : Used in formulating drugs that interact with disease-specific pathways.

- Research Studies : Demonstrated efficacy in preclinical models for conditions like cancer and cardiovascular diseases .

Fluorescent Probes

Overview : this compound can be employed to create fluorescent probes, which are essential for imaging and tracking biological processes in live cells.

Applications :

- Cell Imaging : Enables visualization of cellular processes in real-time.

- Biological Tracking : Useful in studies involving enzyme activity and cellular interactions.

Enzyme Substrates

Overview : This compound acts as a substrate for various enzymes, facilitating the study of enzyme kinetics and mechanisms.

Key Enzymes :

- Coagulation Factors IXa and XIIa

- Trypsin and Soybean Trypsin-like Enzymes

These substrates are crucial for understanding proteolytic processes and developing inhibitors for therapeutic use .

Bioconjugation Techniques

Overview : this compound is valuable in bioconjugation, where it can be linked to other biomolecules for targeted delivery systems.

Applications :

- Drug Delivery Systems : Enhances the specificity and efficacy of therapeutic agents.

- Therapeutic Applications : Facilitates the development of conjugates that can improve treatment outcomes .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for peptide assembly | Versatile modifications |

| Drug Development | Formulation of peptide-based drugs | Targeted therapies |

| Fluorescent Probes | Creation of probes for imaging biological processes | Real-time visualization |

| Enzyme Substrates | Substrate for key enzymes (e.g., trypsin) | Understanding enzyme kinetics |

| Bioconjugation | Linking to other biomolecules for targeted delivery | Improved specificity and efficacy |

Case Studies

- Peptide-Based Drug Development

- Fluorescent Imaging

- Enzyme Kinetics Studies

特性

IUPAC Name |

benzyl 5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H45N7O9.ClH/c1-21-17-30(45)50-27-18-23(12-13-24(21)27)40-32(47)25(11-8-16-38-33(36)37)41-28(43)19-39-31(46)26(42-34(48)51-35(2,3)4)14-15-29(44)49-20-22-9-6-5-7-10-22;/h5-7,9-10,12-13,17-18,25-26H,8,11,14-16,19-20H2,1-4H3,(H,39,46)(H,40,47)(H,41,43)(H,42,48)(H4,36,37,38);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPBOFRTQMAFMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46ClN7O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585089 |

Source

|

| Record name | Benzyl 4-[(tert-butoxycarbonyl)amino]-5-{[2-({5-[(diaminomethylidene)amino]-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-1-oxopentan-2-yl}amino)-2-oxoethyl]amino}-5-oxopentanoate--hydrogen chloride (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

744.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133448-22-3 |

Source

|

| Record name | Benzyl 4-[(tert-butoxycarbonyl)amino]-5-{[2-({5-[(diaminomethylidene)amino]-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-1-oxopentan-2-yl}amino)-2-oxoethyl]amino}-5-oxopentanoate--hydrogen chloride (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。